7-bromo-1H-indol-2-amine
Description
Contextualization of Indole-2-amine Architectures in Organic Synthesis
The indole-2-amine framework is a crucial structural motif in organic chemistry. Unlike the more commonly studied indole-3-amines, the 2-amino substitution pattern offers a unique vector for molecular elaboration. The presence of an amino group at the C2-position of the indole (B1671886) ring provides a nucleophilic center that can participate in a variety of chemical transformations.
Indole-2-amine derivatives serve as key intermediates in the synthesis of more complex heterocyclic systems. bohrium.com Their utility is demonstrated in their conversion to various amides, ureas, and other functional groups, which are integral to the construction of molecules with potential biological activity. bohrium.com For instance, the synthesis of 1H-indole-2-acetamide derivatives highlights the practical application of the indole-2-amine core in building molecules of interest in drug discovery. bohrium.com The development of synthetic routes to access these architectures is an active area of research, as they are not always readily accessible through classical indole syntheses. The reactivity of the C2-amino group, combined with the inherent properties of the indole nucleus, makes these compounds valuable building blocks for creating diverse molecular libraries for screening and development. ajgreenchem.com
Significance of Brominated Indole Scaffolds in Modern Organic Transformations
The introduction of a bromine atom onto the indole scaffold dramatically enhances its synthetic utility. fiveable.me Brominated indoles are versatile intermediates in modern organic chemistry due to the unique properties conferred by the halogen substituent. fiveable.meresearchgate.net The bromine atom acts as a versatile functional handle, enabling a wide range of cross-coupling reactions and other transformations.
The presence of the electronegative bromine atom significantly influences the electronic distribution within the indole ring. fiveable.me This electronic perturbation affects the ring's susceptibility to further electrophilic aromatic substitution and modulates the reactivity of other functional groups on the scaffold. fiveable.me One of the most significant applications of brominated indoles is their use in transition-metal-catalyzed cross-coupling reactions. smolecule.com
Below is a table summarizing key transformations involving brominated indole scaffolds:
| Reaction Type | Description | Example Reagents | Resulting Structure |
| Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond between the brominated indole and an organoboron compound. smolecule.com | Aryl boronic acids, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Biaryl compounds |
| Heck Coupling | Forms a carbon-carbon bond between the brominated indole and an alkene. smolecule.com | Alkenes, Palladium catalyst, Base | Alkenyl-substituted indoles |
| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between the brominated indole and an amine. | Amines, Palladium or Copper catalyst, Base | N-Aryl or N-heteroaryl indoles |
| Sonogashira Coupling | Forms a carbon-carbon bond between the brominated indole and a terminal alkyne. | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted indoles |
| Nucleophilic Aromatic Substitution | The bromine atom is displaced by a nucleophile. | Thiols, Azides, Cyanides | Indoles with various substituents at the bromo-position |
These transformations allow chemists to readily introduce a wide array of substituents onto the indole core, making brominated indoles indispensable precursors for the synthesis of complex target molecules, including pharmaceuticals and materials with specific electronic or optical properties. smolecule.com
Research Trajectories and Academic Relevance of 7-bromo-1H-indol-2-amine
While dedicated research focusing exclusively on this compound is not extensively documented, its academic relevance and potential research trajectories can be inferred from studies on closely related analogues. The combination of the 7-bromo and 2-amino functionalities suggests that this compound is primarily of interest as a synthetic intermediate for constructing more complex and potentially bioactive molecules.
The research value of this compound lies in its bifunctional nature. The 2-amino group can be derivatized through acylation, alkylation, or condensation reactions, while the 7-bromo position is primed for metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular approach to synthesis, where different fragments can be systematically introduced at two distinct points on the indole scaffold.
The potential applications of this compound are highlighted by the utility of its structural relatives:
| Compound Name | Key Structural Features | Research Application/Significance | Citation |
| (7-Bromo-1H-indol-2-yl)boronic acid | 7-bromo, 2-boronic acid | Intermediate for Suzuki-Miyaura coupling to synthesize complex heterocycles and kinase inhibitors. | |
| 7-Bromo-1H-indole-2-carbaldehyde | 7-bromo, 2-formyl | Building block for synthesizing drug candidates; the formyl group undergoes condensation reactions. | smolecule.com |
| 7-Bromo-1H-indole-2-carbonitrile | 7-bromo, 2-nitrile | Intermediate for pharmaceuticals and materials; participates in coupling reactions. | smolecule.com |
| 2-Amino-2-(7-bromo-1H-indol-3-yl)acetic acid | 7-bromo, 2-amino acid side chain at C3 | An amino acid derivative of 7-bromoindole (B1273607), suggesting potential in peptide and medicinal chemistry. | evitachem.com |
The academic relevance of this compound is therefore positioned at the crossroads of synthetic methodology development and medicinal chemistry. Future research involving this compound would likely focus on its use as a versatile building block. Investigations would probably explore the orthogonal derivatization of its two functional groups to generate libraries of novel indole derivatives. These derivatives could then be screened for a variety of biological activities, given the broad therapeutic potential of functionalized indole scaffolds in areas such as oncology and infectious diseases. nih.govsci-hub.se
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-1H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H,10H2 |
InChI Key |
JRRWRCCFMXGVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 1h Indol 2 Amine and Its Precursors
Strategic Retrosynthetic Analysis of 7-bromo-1H-indol-2-amine
A retrosynthetic analysis of this compound guides the strategic planning of its synthesis by disconnecting the target molecule into simpler, more readily available starting materials. lkouniv.ac.inicj-e.orglibretexts.org The primary disconnection strategy involves the C-N bond at the 2-position, suggesting a precursor in which a nitrogen-containing functional group is already attached to the 7-bromoindole (B1273607) core. This leads to several potential synthetic pathways, as illustrated below.
Scheme 1: Retrosynthetic analysis of this compound
This analysis highlights three main approaches:
Functional Group Interconversion: This approach starts with a 7-bromoindole derivative bearing a functional group at the C2 position that can be converted into an amine. Key intermediates in this pathway could include 7-bromo-1H-indole-2-carbonitrile, 7-bromo-2-nitroindole, or 7-bromo-1H-indole-2-carbonyl azide (B81097).
Direct Amination: This strategy involves the direct introduction of an amino group or a protected equivalent onto a pre-existing 7-bromoindole scaffold.
Indole (B1671886) Ring Formation: This approach constructs the indole ring from simpler acyclic precursors, such as a substituted aniline (B41778) and an appropriate acetylene (B1199291) derivative, incorporating the bromo and amino functionalities during the cyclization process. rsc.orgresearchgate.net
Established Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through various established multi-step organic synthesis protocols. These methods often involve the regioselective bromination of an indole scaffold followed by the introduction and manipulation of a nitrogen-containing functional group at the 2-position.
Multi-step Organic Synthesis Protocols
Multi-step syntheses provide a reliable, albeit sometimes lengthy, route to the target compound. A plausible sequence, based on known indole chemistry, would involve the synthesis of a key intermediate like 7-bromoindole, followed by functionalization at the 2-position. For instance, the synthesis of the related compound 2-amino-2-(7-bromo-1H-indol-3-yl)acetic acid commences with 7-bromoindole as the key precursor. evitachem.com Similarly, 7-bromoindole itself can be synthesized from 7-bromoindole-2-carboxylic acid. chemicalbook.com
Rearrangement reactions such as the Curtius or Hofmann rearrangements represent viable methods for converting a carboxylic acid or a primary amide, respectively, into a primary amine. wiley-vch.denih.govorganic-chemistry.orgmasterorganicchemistry.comacs.orgorganic-chemistry.org
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine. nih.govorganic-chemistry.orgmasterorganicchemistry.com The required precursor, 7-bromo-1H-indole-2-carbonyl azide, could be prepared from 7-bromo-1H-indole-2-carboxylic acid.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. acs.orgorganic-chemistry.org The starting material for this route would be 7-bromo-1H-indole-2-carboxamide.
Regioselective Bromination Approaches to Indole Scaffolds
The regioselective introduction of a bromine atom at the C7 position of the indole ring is a critical step in many synthetic routes. Direct bromination of indole typically yields the 3-bromo derivative. Therefore, achieving 7-bromination often requires a strategic approach, such as using a starting material where the 7-position is activated or other positions are blocked. One effective method involves the use of o-bromonitrobenzenes which, upon reaction with vinyl Grignard reagents, can yield 7-bromoindoles. organic-chemistry.org
Synthesis of Key Intermediates for this compound
The synthesis of key intermediates is crucial for the successful production of the final compound.
7-Bromoindole: This precursor can be synthesized from 7-bromoindole-2-carboxylic acid. chemicalbook.com
7-bromo-1H-indole-2-carbaldehyde: This intermediate, with a reactive formyl group, can be synthesized through various methods, including palladium-catalyzed coupling reactions. smolecule.com
7-bromo-1H-indole-2-carboxamide: This compound can be prepared from the corresponding carboxylic acid via activation with a coupling agent followed by reaction with ammonia. A related synthesis of 5-bromo-2-oxoindoline-7-carboxamide (B12510795) utilizes an EDCI/HOBt system for this transformation.
| Intermediate | Synthetic Method | Reference |
| 7-Bromoindole | Decarboxylation of 7-bromoindole-2-carboxylic acid | chemicalbook.com |
| 7-Bromo-1H-indole-2-carbaldehyde | Palladium-catalyzed coupling reactions | smolecule.com |
| 7-Bromo-1H-indole-2-carboxamide | Amidation of 7-bromo-1H-indole-2-carboxylic acid |
Novel and Emerging Synthetic Approaches
Recent advances in organic synthesis have led to the development of novel and more efficient methods for the construction of substituted indoles, with a particular focus on catalytic processes.
Catalytic Methods for Indole Ring Formation
Catalytic methods offer a powerful and atom-economical approach to the synthesis of 2-aminoindoles. These methods often involve the cyclization of appropriately substituted anilines and alkynes.
Gold-Catalyzed Synthesis: A one-pot synthesis of diversely substituted 2-aminoindoles has been developed involving a sequential gold(I)-catalyzed regioselective hydroamination of ynamides with anilines, followed by a copper(II)-mediated oxidative cyclization. rsc.orgresearchgate.net This method is notable for its operational simplicity and good functional group tolerance. Another gold-catalyzed approach involves the C-H annulation of sulfilimines with N-arylynamides. organic-chemistry.org
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used in indole synthesis. One such method is the palladium-catalyzed heteroannulation of N-alkynyl-2-haloanilides with amines. researchgate.net Another approach involves the Sonogashira cross-coupling of o-iodoanilines and ynamides, followed by intramolecular hydroamination. mdpi.com A domino synthesis of 1-phenyl-1H-indol-2-amine derivatives has also been reported, which proceeds via a Buchwald-Hartwig C-N coupling followed by an intramolecular base-induced nucleophilic cyclization. thieme-connect.com
| Catalyst System | Reactants | Key Features | Reference |
| Au(I)/Cu(II) | Anilines and Ynamides | One-pot, sequential hydroamination and oxidative cyclization | rsc.orgresearchgate.net |
| Gold | Sulfilimines and N-Arylynamides | C-H annulation | organic-chemistry.org |
| Palladium | N-alkynyl-2-haloanilides and Amines | Heteroannulation | researchgate.net |
| Palladium | o-Iodoanilines and Ynamides | Sonogashira coupling and hydroamination | mdpi.com |
| Palladium | 2-(2-bromophenyl)acetonitriles and Anilines | Buchwald-Hartwig coupling and nucleophilic cyclization | thieme-connect.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key strategies include the use of safer reagents, catalytic reactions, and processes that minimize waste.
Catalytic and Biocatalytic Halogenation: A significant green advancement in the synthesis of halogenated indoles is the move away from hazardous elemental halogens. Enzymatic halogenation, for instance, presents a highly selective and environmentally benign alternative. The use of halogenase enzymes, such as variants of the RebH enzyme, allows for catalyst-controlled bromination in aqueous media at ambient temperatures, minimizing the need for hazardous solvents and reagents. nih.gov Another green approach involves using an oxone-halide system, which generates reactive halogenating species in situ. This method avoids stoichiometric halogenating agents and the toxic byproducts they often generate, representing a safer and more sustainable pathway for producing brominated indole precursors. organic-chemistry.orgacs.orgresearchgate.net
Multi-Component and One-Pot Reactions: Multi-component reactions (MCRs) are inherently aligned with green chemistry principles due to their high atom economy and convergent synthetic approach, which reduces the number of sequential steps and waste production. rsc.org One-pot syntheses, such as the sequential gold-catalyzed hydroamination and copper-mediated cyclization to form 2-aminoindoles from anilines, are described as robust and sustainable methods. hanyang.ac.krrsc.org These processes are efficient because they avoid the isolation and purification of intermediates, saving solvents, energy, and time.
The following table summarizes green chemistry approaches applicable to the synthesis of this compound and its precursors.
Table 1: Green Chemistry Strategies in Halogenated Indole Synthesis
| Strategy | Description | Key Advantages | Relevant Precursors/Analogs | Citations |
|---|---|---|---|---|
| Enzymatic Halogenation | Use of halogenase enzymes (e.g., RebH variants) for regioselective bromination. | Environmentally benign conditions (aqueous media, ambient temp), high selectivity. | Indoles, Azaindoles | nih.gov |
| Oxone-Halide System | In situ generation of reactive bromine from oxone and a halide salt (e.g., NaBr). | Avoids hazardous Br₂, reduces toxic byproducts, mild conditions. | N-protected indoles | organic-chemistry.orgacs.org |
| One-Pot Synthesis | Sequential reactions in a single vessel without isolating intermediates. | High atom economy, reduced solvent waste, operational simplicity, time and energy saving. | Halogenated Anilines, Ynamides | hanyang.ac.krrsc.orgresearchgate.net |
| Multi-Component Reactions (MCR) | Combining three or more reactants in a single step to form the final product. | High atom economy, convergence, reduced waste, often mild conditions. | Anilines, Isocyanides, etc. | rsc.org |
Flow Chemistry Applications in Indole Synthesis
Flow chemistry, or continuous flow processing, is a modern technology that is transforming chemical synthesis by offering significant advantages over traditional batch methods. These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), improved safety, and straightforward scalability. mdpi.com
While a specific protocol for the continuous flow synthesis of this compound is not extensively documented, the application of this technology to the synthesis of the broader indole class is well-established and directly relevant. mdpi.com Flow chemistry has been successfully used for both the construction of the indole nucleus and its subsequent derivatization. mdpi.com For example, the Hemetsberger–Knittel synthesis of indole-2-carboxylates demonstrated significantly reduced reaction times (from hours in batch to minutes in flow) and comparable or higher yields when transitioning from batch or microwave-assisted synthesis to a continuous flow system. mdpi.com
Key benefits of applying flow chemistry to the synthesis of this compound would include:
Improved Safety: Many indole syntheses involve exothermic reactions or hazardous reagents. The small reaction volumes within a flow reactor minimize risks associated with thermal runaways or accidental releases.
Enhanced Efficiency and Yield: Precise control over stoichiometry and residence time can minimize the formation of byproducts and improve the yield of the desired product.
Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more predictable and manageable than scaling up batch reactors. rsc.org This is particularly advantageous for the industrial production of fine chemicals.
Process Intensification: Flow systems can be designed to perform multiple reaction steps sequentially, integrating synthesis, workup, and purification into a continuous process, which is a key feature of modern, efficient manufacturing. researchgate.net
Efficiency and Scalability Considerations in this compound Synthesis
The practical viability of any synthetic route depends on its efficiency, typically measured by reaction yield, and its scalability for potential larger-scale production.
Yield Optimization Strategies
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Research on the synthesis of various 2-aminoindoles provides a template for potential optimization strategies. These typically involve the systematic variation of catalysts, solvents, bases, temperature, and reaction time.
For instance, in the metal-free [3+2] annulation of ynamides with anthranils to form 2-aminoindoles, yields were significantly improved by screening various acid promoters and lowering the reaction temperature. acs.org Similarly, the one-pot synthesis of 2-amino-indole-3-carboxamides was optimized by testing different reducing agent combinations (e.g., varying Fe/Zn ratios) and reaction temperatures to achieve high yields. nih.gov Palladium-catalyzed domino reactions for synthesizing 1-phenyl-1H-indol-2-amine were optimized by screening different palladium sources and ligands. thieme-connect.com
The following interactive table details common parameters that are adjusted to optimize the synthesis of 2-aminoindoles, which are directly applicable to the target compound.
Table 2: Yield Optimization Parameters for 2-Aminoindole Synthesis
| Synthetic Method | Parameter Optimized | Range/Conditions Tested | Optimal Condition/Result | Citations |
|---|---|---|---|---|
| Metal-Free [3+2] Annulation | Acid Promoter | BF₃·Et₂O, AlCl₃, TMSOTf, Tf₂NH | Tf₂NH (10 mol%) at -78 °C | acs.org |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE) | DCM | acs.org | |
| One-Pot Reductive Cyclization | Reducing System | Fe/Zn ratios, Iron powder alone | Zn (10 equiv) and FeCl₃ (3 equiv) | nih.gov |
| Temperature | Room Temperature to 100 °C | 100 °C for 1 hour | nih.gov | |
| Pd-Catalyzed Domino Synthesis | Catalyst/Ligand | Pd₂(dba)₃ with various phosphine (B1218219) ligands (e.g., t-BuXPhos) | Pd₂(dba)₃ / t-BuXPhos | thieme-connect.com |
| Base | t-BuOK, K₃PO₄, Cs₂CO₃ | t-BuOK | thieme-connect.com | |
| Au(I)/Cu(II) One-Pot Synthesis | Solvent | Toluene, Dioxane, Acetonitrile (B52724) (MeCN) | MeCN | rsc.orgresearchgate.net |
| Copper Salt | CuCl₂, Cu(OTf)₂, CuBr₂ | CuCl₂ | rsc.orgresearchgate.net |
Atom Economy and Sustainability Metrics
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. organic-chemistry.org Syntheses with high atom economy are inherently more sustainable as they generate less waste.
Many modern methods for indole synthesis are explicitly designed to be atom-economic.
Addition and Annulation Reactions: The [3+2] annulation of ynamides with other reagents to form the 2-aminoindole core is an example of an atom-economical process, as the two reactant molecules combine to form the product with few or no atoms lost as byproducts. acs.org
Domino/Tandem Reactions: These multi-step, one-pot processes are highly atom-economical. For example, a palladium-catalyzed cyclization of N-aryl imines proceeds via an oxidative linkage of two C-H bonds, assembling the indole ring from simple anilines and ketones with high efficiency. organic-chemistry.org Similarly, tandem cyclizations initiated by aminopalladation construct complex indole frameworks in a single, atom-economical process. acs.org
Multi-Component Reactions (MCRs): As mentioned, MCRs are prime examples of atom economy. A sustainable MCR for indole synthesis that combines anilines, an azide source, glyoxal (B1671930) acetal, and isocyanides builds the complex indole core in one pot, fundamentally complying with green chemistry principles. rsc.org
In the context of this compound, a synthetic strategy starting from a bromo-substituted aniline and an ynamide via a sequential hydroamination/cyclization would be considered highly atom-economical, as the majority of atoms from both starting materials are incorporated into the final product structure. rsc.orgresearchgate.net In contrast, classical syntheses that involve protecting groups or multi-step sequences with stoichiometric reagents often have lower atom economies due to the generation of significant waste.
Reactivity and Transformational Chemistry of 7 Bromo 1h Indol 2 Amine
Reactions at the Indole (B1671886) Nitrogen Atom (N-1)
The nitrogen atom of the indole ring (N-1) is a common site for functionalization. Its reactivity is influenced by the electron-rich nature of the indole system. Deprotonation of the N-H bond enhances its nucleophilicity, facilitating a range of substitution reactions.
Alkylation and Acylation Reactions
The N-1 position of the indole nucleus can be readily alkylated or acylated. These reactions typically proceed by deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or an acylating agent.
Alkylation: N-alkylation of indoles is a fundamental transformation. In a related procedure, the N-1 alkylation of a 4-bromo-indole was achieved using an α-iminoketone in the presence of cesium carbonate, affording the N-1 substituted product in 63% yield. This demonstrates a base-catalyzed addition of the indole nitrogen to an electrophilic carbon.
Acylation: The N-acylation of indoles introduces a carbonyl group onto the ring nitrogen, a common strategy in the synthesis of biologically active molecules. While direct acylation with highly reactive acyl chlorides can be challenging and may lead to side reactions, milder methods have been developed. A highly chemoselective N-acylation of indoles has been reported using thioesters as a stable acyl source. nih.gov This reaction proceeds in the presence of a base like cesium carbonate at elevated temperatures, providing N-acylindoles in moderate to good yields. nih.gov For instance, the reaction of 3-methyl-1H-indole with S-methyl butanethioate yielded the N-acylated product in 62% yield. nih.gov Furthermore, catalytic atropenantioselective N-acylation of N-aminoindoles has been achieved using aroyl chlorides in the presence of a chiral isothiourea catalyst, highlighting advanced methods for controlling stereochemistry at the N-N axis. acs.org These methodologies are applicable to the 7-bromo-1H-indol-2-amine scaffold for the synthesis of N-acylated derivatives.
Table 1: Examples of N-1 Alkylation and Acylation of Indole Derivatives
| Indole Substrate | Reagent | Catalyst/Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| 3-Methyl-1H-indole | S-Methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62% nih.gov |
| Ethyl 2-(1-amino-1H-indol-2-yl)acetate | Benzoyl chloride | Chiral Isothiourea | Toluene | -20 °C | (S)-Ethyl 2-(1-benzamido-1H-indol-2-yl)acetate | 95% acs.org |
Formation of Heterocyclic Rings Involving N-1
The N-1 position of the indole is a key anchor point for the construction of fused heterocyclic systems. By introducing a suitable functional group at N-1, subsequent intramolecular cyclization with a substituent at the C-2 position can lead to novel polycyclic structures. A prominent example is the synthesis of the pyrazino[1,2-a]indole (B3349936) core.
This strategy involves the cyclization of an indole bearing a nucleophile linked to the N-1 atom onto an electrophilic group at the C-2 position. nih.gov For instance, 2-carbonyl-1-propargyl-1H-indoles can be converted into pyrazino[1,2-a]indoles by heating with methanolic ammonia. thieme-connect.de The reaction proceeds through the formation of an imine intermediate which then undergoes intramolecular cyclization. thieme-connect.de Similarly, 2-acyl-1-propargyl-1H-indoles react with hydroxylamine (B1172632) in the presence of a nickel(II) catalyst to afford pyrazino[1,2-a]indole 2-oxides via a 6-exo-dig cyclization. thieme-connect.de These methods illustrate how the N-1 and C-2 positions of the indole ring can be used in tandem to construct fused pyrazine (B50134) rings, a strategy applicable to derivatives of this compound.
Reactions at the Amine Functionality (C-2)
The primary amine group at the C-2 position is a potent nucleophile and a site for a wide range of chemical transformations. Its reactivity allows for derivatization, condensation, and the formation of new carbon-nitrogen bonds.
Nucleophilic Transformations of the Amine Group
As a primary amine, the C-2 amino group of this compound is inherently nucleophilic. It can react with a variety of electrophiles, such as alkyl halides and acylating agents, in nucleophilic substitution or addition reactions. nih.gov The nucleophilicity of the amine allows it to attack electron-deficient centers, leading to the formation of more complex structures. For example, the reaction with acyl chlorides or anhydrides would be expected to form the corresponding C-2 amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. The reactivity of this amine is central to its utility as a building block for more elaborate molecules.
Condensation and Derivatization Reactions
Condensation reactions are a cornerstone of amine chemistry, typically involving the reaction of the amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine (Schiff base). wikipedia.org This reaction is generally acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates water to form the C=N double bond. wikipedia.org The C-2 amine of this compound is expected to readily undergo such condensation reactions. nih.govumn.edu These resulting imines can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
This reactivity is exemplified by the synthesis of 2-substituted benzothiazoles, where 2-aminothiophenol (B119425) condenses with various aldehydes. organic-chemistry.orgresearchgate.net This analogous transformation highlights the potential of the 2-amino group on the indole ring to react similarly with carbonyl compounds to form new heterocyclic systems.
Reactions Involving the Bromo Substituent (C-7)
The bromine atom at the C-7 position serves as a versatile handle for introducing a wide variety of substituents onto the indole core, primarily through transition metal-catalyzed cross-coupling reactions. chemimpex.com As an aryl bromide, it is an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.
Prominent among these are palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is highly tolerant of various functional groups and is widely used for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids has been successfully demonstrated, yielding the C-7 arylated products in moderate to good yields using a palladium catalyst. thieme-connect.de
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.gov This methodology has been applied to unprotected 7-bromo-tryptophan, showcasing its utility for modifying complex biomolecules under aqueous conditions. unige.ch
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl structures. nih.govnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.orgresearchgate.net
Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has been successfully applied to various bromoindoles, including the functionalization of unprotected 7-bromotryptophan containing peptides, demonstrating its broad scope and functional group tolerance under aqueous conditions. rsc.orgorganic-chemistry.org
In addition to palladium, copper-catalyzed coupling reactions, such as the Ullmann condensation, can also be employed to form C-N, C-O, and C-S bonds at the C-7 position. nih.govresearchgate.netresearchgate.net
Table 2: Examples of Cross-Coupling Reactions on Bromo-Indole and Analogous Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, MW, 130 °C | C-7 Arylated Indazole | thieme-connect.de |
| Heck | 7-Bromo-tryptophan | Styrene | Na₂PdCl₄ / TPPTS | CH₃CN/H₂O, Na₂CO₃, 80 °C | 7-Styryl-tryptophan | unige.ch |
| Buchwald-Hartwig | 7-Bromo-tryptophan | p-Toluidine | Pd₂(dba)₃ / XPhos | Dioxane/H₂O, K₃PO₄, 60 °C | 7-(p-tolylamino)tryptophan | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-7 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules. While specific studies on this compound are limited, the reactivity can be inferred from studies on analogous bromoindoles and bromoanilines. The presence of the free amino group can influence the catalytic cycle, sometimes necessitating its protection.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. For this compound, a Suzuki-Miyaura reaction would introduce an aryl, heteroaryl, or alkyl group at the C-7 position. A study on unprotected ortho-bromoanilines demonstrated successful Suzuki-Miyaura coupling with a variety of boronic esters, suggesting that the free amino group in this compound may be tolerated under specific catalytic conditions, such as using a CataCXium A palladacycle catalyst. nih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. beilstein-journals.orgwikipedia.orgalfa-chemistry.com While the substrate already contains an amino group, this methodology could be employed to introduce a secondary or tertiary amine at the C-7 position. The reaction typically involves a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. chemeurope.comlibretexts.orgyoutube.com
Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com In the context of this compound, this would allow for the introduction of a vinyl group at the C-7 position. A variety of palladium catalysts and reaction conditions have been developed for this transformation. nih.gov
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. nih.govorganic-chemistry.org For this compound, this would result in a 7-alkynyl-1H-indol-2-amine derivative. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org Efficient Sonogashira couplings have been reported for ortho-substituted bromoanilides, which are structurally related to the target molecule. acs.org
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |
| Suzuki-Miyaura | Arylboronic acid | 7-Aryl-1H-indol-2-amine | Pd(OAc)₂ / SPhos |
| Buchwald-Hartwig | Secondary amine | 7-(Dialkylamino)-1H-indol-2-amine | Pd₂(dba)₃ / BINAP |
| Heck | Alkene | 7-Vinyl-1H-indol-2-amine | Pd(OAc)₂ / P(o-tol)₃ |
| Sonogashira | Terminal alkyne | 7-Alkynyl-1H-indol-2-amine | Pd(PPh₃)₂Cl₂ / CuI |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the indole ring itself is electron-rich, and the 2-amino group is an electron-donating group, which generally disfavors SNAr at the C-7 position. Therefore, direct SNAr on this compound is expected to be challenging under standard conditions. However, the reactivity could potentially be enhanced by N-acylation or other modifications that decrease the electron density of the indole ring.
Reductive Debromination and Functionalization
Reductive debromination of this compound would lead to the formation of 1H-indol-2-amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reducing systems. This reaction can be useful if the bromine atom is used as a temporary directing group or if the parent 1H-indol-2-amine is the desired product. Following debromination, the resulting 1H-indol-2-amine can be further functionalized.
Electrophilic Aromatic Substitution on the Indole Ring (excluding C-7 and C-2 amine)
The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic. researchgate.net The 2-amino group in this compound is an activating group and would further enhance the reactivity of the indole ring towards electrophilic attack. The bromine atom at C-7 is a deactivating group but an ortho-, para-director. The interplay of these two substituents would direct incoming electrophiles primarily to the C-3 position. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. science.gov
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product |
| Bromination | NBS | 3-Bromo-7-bromo-1H-indol-2-amine |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-7-bromo-1H-indol-2-amine |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 3-Acyl-7-bromo-1H-indol-2-amine |
Cycloaddition and Rearrangement Reactions Involving the Indole Core
The indole nucleus can participate in cycloaddition reactions, although its aromaticity often makes it less reactive than simple alkenes. The electron-rich nature of the indole in this compound, enhanced by the 2-amino group, could facilitate its participation in certain cycloaddition reactions. For instance, indoles can act as dienes in Diels-Alder reactions under specific conditions. nih.gov Additionally, 2-vinylindoles can undergo cycloaddition reactions. nih.gov The 2-amino group itself can also be a site for reactions that lead to fused heterocyclic systems.
Chiral Derivatization and Stereoselective Transformations
The 2-amino group of this compound provides a handle for chiral derivatization. Reaction with chiral reagents can lead to the formation of diastereomers that can be separated, allowing for the resolution of racemic mixtures if the indole core is substituted in a way that makes it chiral. For example, chiral derivatizing agents like Marfey's reagent (FDAA) are known to react with primary amines to form diastereomers that can be analyzed. nih.govnih.gov Furthermore, the amino group can be converted into other functionalities that can direct or participate in stereoselective transformations on the indole ring or its substituents. Catalytic asymmetric dearomatization of substituted indoles is a known strategy to create chiral indole derivatives. rsc.org
Theoretical and Computational Studies of 7 Bromo 1h Indol 2 Amine
Quantum Chemical Calculations of Molecular Structure and Conformation
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. niscpr.res.intandfonline.com For 7-bromo-1H-indol-2-amine, DFT calculations, likely employing functionals such as B3LYP with basis sets like 6-31G or larger, would be instrumental in determining its optimized molecular structure. niscpr.res.inniscpr.res.in These calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The presence of the bromine atom at the C7 position and the amino group at the C2 position would influence the electron distribution within the indole (B1671886) ring, affecting its planarity and the orientation of the substituents. Isodesmic reactions, a computational strategy, could be employed to calculate the heat of formation of this compound with a high degree of accuracy. niscpr.res.in
Interactive Table: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| N1-C2 Bond Length (Å) | 1.38 |
| C2-N (amine) Bond Length (Å) | 1.37 |
| C7-Br Bond Length (Å) | 1.90 |
| C2-C3 Bond Angle (°) | 108.5 |
| C6-C7-Br Bond Angle (°) | 120.0 |
Note: The values in this table are hypothetical and based on general trends observed in DFT studies of substituted indoles.
Ab Initio Methods for Electronic Structure Determination
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to determining the electronic structure of this compound. oxfordreference.comresearchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to obtain accurate wavefunctions and energies. acs.org These calculations would elucidate the distribution of electrons within the molecule, highlighting the effects of the electron-withdrawing bromine atom and the electron-donating amino group on the indole's aromatic system. Such studies are crucial for understanding the molecule's fundamental chemical properties and reactivity. researchgate.net
Predictive Modeling of Reactivity and Reaction Pathways
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules. frontiersin.orgmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, particularly on the C3 position and the amino group, indicating these sites are prone to electrophilic attack. mdpi.com The LUMO, conversely, would likely be distributed over the benzene (B151609) ring, influenced by the electronegative bromine atom, suggesting susceptibility to nucleophilic attack at this part of the molecule. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. frontiersin.org
Interactive Table: Predicted FMO Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -5.5 |
| LUMO | -1.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These values are estimations based on typical FMO energies for substituted indoles.
Transition State Theory and Kinetic Simulations
Transition State Theory (TST) and kinetic simulations are computational methods used to model the pathways and rates of chemical reactions. researchgate.netpnas.org For this compound, these methods could be applied to predict the regioselectivity of various reactions, such as electrophilic substitution. For instance, calculations could determine the activation energies for electrophilic attack at different positions on the indole ring, revealing the most likely site of reaction. nih.gov The presence of the amino group at C2 would strongly direct electrophiles to the C3 position. researchgate.net Computational studies on similar indole systems have shown that the reaction mechanism and the stability of intermediates can be significantly influenced by the substituents present on the indole core. rsc.orgnih.gov
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental findings. For this compound, DFT and Time-Dependent DFT (TD-DFT) calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net IR spectra predictions would show characteristic vibrational frequencies for the N-H stretches of the indole and amino groups, as well as the C-Br stretch. nih.gov NMR chemical shifts for the hydrogen and carbon atoms can be calculated to aid in the structural elucidation of the molecule. biointerfaceresearch.com UV-Vis spectra predictions would reveal the electronic transitions responsible for the molecule's absorption of light, which are influenced by the substituents on the indole ring. researchgate.netnih.gov
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| IR | N-H Stretch (amine) | 3400-3500 cm⁻¹ |
| ¹H NMR | H3 Chemical Shift | ~6.5 ppm |
| ¹³C NMR | C7 Chemical Shift | ~115 ppm |
| UV-Vis | λmax | ~280 nm |
Note: These are hypothetical values based on general spectroscopic data for substituted indoles.
Computational Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectral Prediction
Theoretical calculations are highly effective in predicting the spectral properties of molecules. By employing methods like DFT with appropriate basis sets (e.g., B3LYP/6-31+G(d)), it is possible to calculate the optimized geometry and subsequently predict the NMR and IR spectra. biointerfaceresearch.com
The predicted IR spectrum for this compound would exhibit characteristic vibrational frequencies. Key vibrations include the N-H stretching of the indole ring and the primary amine, C-H stretching in the aromatic region, and the C-Br stretching frequency. iosrjournals.org Semi-empirical methods such as AM1 and PM3 can also be used for initial vibrational mode analysis. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. biointerfaceresearch.com These theoretical values, when compared with experimental data for related structures, provide a high degree of confidence in structural assignments. For this compound, distinct signals would be predicted for the protons and carbons of the indole core, influenced by the electronic effects of the bromine and amine substituents.
Table 1: Predicted IR and NMR Data for this compound This table presents hypothetical, yet scientifically plausible, predicted values based on computational models and data from analogous structures.
| Spectral Data Type | Predicted Feature | Predicted Value/Range |
|---|---|---|
| Infrared (IR) | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |
| N-H Stretch (Indole) | 3100-3300 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1550-1620 cm⁻¹ | |
| C-Br Stretch | 500-600 cm⁻¹ | |
| ¹H NMR | Indole N-H | ~8.0-9.0 ppm |
| Aromatic C-H | ~6.5-7.5 ppm | |
| Amine N-H₂ | ~4.0-5.0 ppm | |
| ¹³C NMR | C2 (Amine-bearing) | ~150-160 ppm |
| Aromatic Carbons | ~110-140 ppm | |
| C7 (Bromo-bearing) | ~100-110 ppm |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy Predictions
The electronic absorption and emission properties of this compound can be predicted using TD-DFT calculations. These computations help in understanding the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is crucial for determining the molecule's color and photochemical behavior. mckendree.edu
For indole derivatives, substitutions on the ring system can significantly alter their photophysical properties. lupinepublishers.com The presence of an electron-donating amine group at the C2 position and an electron-withdrawing bromine atom at the C7 position may lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. researchgate.net This can influence the compound's absorption and fluorescence maxima (λmax). nih.gov Computational studies can predict these values, guiding the exploration of the molecule's potential in applications like fluorescent probes. lupinepublishers.com
Table 2: Predicted Photophysical Properties for this compound This table presents hypothetical, yet scientifically plausible, predicted values based on computational models.
| Property | Predicted Value/Range | Computational Method |
|---|---|---|
| HOMO Energy | -5.3 to -5.6 eV | DFT/B3LYP/6-311G+(d,p) |
| LUMO Energy | -0.5 to -0.8 eV | DFT/B3LYP/6-311G+(d,p) |
| HOMO-LUMO Gap | 4.5 to 5.1 eV | DFT/B3LYP/6-311G+(d,p) |
| Absorption λmax | 280-310 nm | TD-DFT |
| Emission λmax | 340-380 nm | TD-DFT |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. longdom.org For this compound, an MD simulation would provide critical insights into its conformational flexibility, stability, and interactions with its environment. nih.gov
The process involves placing the molecule in a simulated environment, such as a box of water molecules, and applying a force field (e.g., AMBER, OPLS) to calculate the forces between atoms. longdom.orgnih.gov The simulation then solves the equations of motion, tracking the trajectory of each atom over a set period, often nanoseconds. nih.gov
Analysis of the MD trajectory can reveal the most stable conformations of the molecule by examining the dihedral angles of the amine substituent relative to the indole ring. acs.org Root Mean Square Deviation (RMSD) calculations are used to assess the structural stability of the molecule throughout the simulation; a stable RMSD value indicates that the molecule has reached an equilibrium state. nih.govnih.gov This type of analysis is fundamental for understanding how the molecule might interact with biological targets. longdom.org
Computational Design of Novel this compound Derivatives
The scaffold of this compound serves as a valuable starting point for the computational design of new, functionally optimized molecules. Structure-activity relationship (SAR) studies, guided by computational methods, can be used to design derivatives with enhanced biological activity. nih.gov
A common approach is to use molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. semanticscholar.orgijper.org By identifying a relevant biological target, such as a kinase or a viral enzyme, novel derivatives of this compound can be designed by adding or modifying functional groups. researchgate.net For instance, substitutions could be made at the N1-position of the indole ring or by replacing the C7-bromine with other halogens or functional groups to improve binding affinity or other properties. acs.org
Computational tools can then predict the binding energy and interaction patterns of these new derivatives within the protein's active site. This in silico screening process allows for the prioritization of a smaller number of promising compounds for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization of 7 Bromo 1h Indol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
One-dimensional (1D) NMR is the cornerstone of molecular structure determination, providing fundamental information about the number and type of atoms present.
¹H NMR Spectroscopy : Proton NMR provides information on the chemical environment of hydrogen atoms. For 7-bromo-1H-indol-2-amine, the spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the indole (B1671886) NH proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amine group. hw.ac.uklibretexts.orgoregonstate.edu The protons on the benzene (B151609) ring (H-4, H-5, H-6) are expected to form a coupled system, with their multiplicity and coupling constants (J) revealing their relative positions. hw.ac.uk The NH and NH₂ protons are often observed as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature. hw.ac.uk
¹³C NMR Spectroscopy : Carbon-13 NMR provides a map of the carbon skeleton. bhu.ac.inoregonstate.edu A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly informative; for instance, the carbon bearing the bromine (C-7) and the carbon bearing the amine group (C-2) would be significantly shifted due to the electronic effects of these substituents. bhu.ac.in
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR, although less sensitive than ¹H NMR, offers direct insight into the electronic environment of the nitrogen atoms. Two signals would be anticipated for this compound: one for the indole nitrogen (N-1) and another for the exocyclic amine nitrogen (N-2). The chemical shifts can help characterize the hybridization and chemical environment of the nitrogen atoms.
The following table outlines the predicted 1D NMR chemical shifts for this compound, based on data from analogous indole derivatives. nih.govmodgraph.co.ukpdx.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N1-H | 8.0 - 8.5 (broad s) | - |
| C2 | - | 150 - 155 |
| C2-NH₂ | 4.5 - 5.5 (broad s) | - |
| C3 | 6.2 - 6.5 (s) | 95 - 100 |
| C3a | - | 128 - 132 |
| C4 | 7.1 - 7.3 (d) | 120 - 124 |
| C5 | 6.9 - 7.1 (t) | 121 - 125 |
| C6 | 7.2 - 7.4 (d) | 118 - 122 |
| C7 | - | 114 - 118 |
Note: Predicted values are based on substituent effects and data from similar compounds. s = singlet, d = doublet, t = triplet. Actual values may vary based on solvent and experimental conditions.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons H-4, H-5, and H-6, confirming their connectivity in the benzene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons. sdsu.edu This experiment would definitively link each proton signal (H-3, H-4, H-5, H-6) to its corresponding carbon signal (C-3, C-4, C-5, C-6), validating the assignments made from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is exceptionally powerful for connecting different parts of the molecule. For instance, the indole N1-H proton would be expected to show correlations to C-2, C-3, and C-7a. The H-4 proton would show correlations to C-3a, C-5, and C-6, helping to place the substituents correctly on the indole scaffold. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This is useful for confirming regiochemistry and stereochemistry. A NOESY spectrum could show a spatial correlation between the amine (NH₂) protons and the H-3 proton, further confirming the structure.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlated Nuclei | Information Gained |
|---|---|---|---|
| COSY | H-4 | H-5 | Connectivity of aromatic protons |
| H-5 | H-4, H-6 | Connectivity of aromatic protons | |
| H-6 | H-5 | Connectivity of aromatic protons | |
| HSQC | H-3 | C-3 | Direct ¹H-¹³C one-bond correlations |
| H-4 | C-4 | Direct ¹H-¹³C one-bond correlations | |
| H-5 | C-5 | Direct ¹H-¹³C one-bond correlations | |
| H-6 | C-6 | Direct ¹H-¹³C one-bond correlations | |
| HMBC | N1-H | C-2, C-3, C-7a | Confirmation of indole ring structure |
| H-3 | C-2, C-3a | Placement of C-3 relative to C-2 and the fused ring | |
| H-4 | C-5, C-6, C-7a | Confirmation of aromatic ring structure | |
| H-6 | C-4, C-5, C-7 | Confirmation of aromatic ring structure |
| NOESY | C2-NH₂ | H-3 | Spatial proximity confirming substituent position |
While solution-state NMR characterizes molecules in a solvated, mobile state, solid-state NMR (ssNMR) provides information about the structure and dynamics in the crystalline or amorphous solid phase. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra from solid samples. emory.edu
For this compound, ssNMR would be invaluable for studying its solid-state conformation and packing. Different crystalline forms, or polymorphs, would exhibit distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions (e.g., hydrogen bonding). The ability to identify and characterize polymorphs is critical in the pharmaceutical industry, as different solid forms can have varying physical properties such as solubility and stability.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with high accuracy (typically <5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. A key feature in the mass spectrum of this compound would be the distinct isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da (the M⁺ and M+2 peaks), which is a clear signature for the presence of a single bromine atom.
Table 3: Predicted HRMS Data for the Molecular Ion of this compound (C₈H₈BrN₂)⁺
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| [C₈H₈⁷⁹BrN₂]⁺ | C=100%, H=100%, ⁷⁹Br=100%, N=100% | 210.9898 | ~100 |
The choice of ionization method determines the extent of fragmentation and the type of information obtained. libretexts.orgemory.eduuky.edu
Electrospray Ionization (ESI) : As a "soft" ionization technique, ESI is well-suited for polar molecules like this compound. libretexts.org It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is ideal for accurately determining the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI) : APCI is another relatively soft ionization method that is effective for analyzing less-polar species and can be complementary to ESI. uky.edu
Electron Impact (EI) : EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and extensive, reproducible fragmentation. emory.edu The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound would likely involve characteristic losses, such as the loss of a bromine radical (·Br), hydrogen cyanide (HCN) from the pyrrole (B145914) ring, or other small molecules, providing valuable structural information. nist.gov
Table 4: Plausible Key Fragments in the EI Mass Spectrum of this compound
| Fragment | Proposed Structure / Loss | Expected m/z (for ⁷⁹Br) |
|---|---|---|
| [M]⁺· | Molecular Ion | 211 |
| [M-Br]⁺ | Loss of Bromine radical | 132 |
| [M-HCN]⁺· | Loss of Hydrogen Cyanide | 184 |
Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies
Assignment of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is dominated by the characteristic modes of the indole ring, the primary amine group, and the carbon-bromine bond. The assignment of these vibrations is typically achieved by comparing the experimental spectrum with data from related compounds and theoretical calculations.
N-H Vibrations: The primary amine (-NH₂) group gives rise to distinct stretching and bending vibrations. The N-H stretching region is particularly informative. Primary amines typically exhibit two bands: an asymmetrical N-H stretch and a symmetrical N-H stretch, usually found in the 3500-3300 cm⁻¹ range. orgchemboulder.com The N-H bending or "scissoring" vibration is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com Additionally, the N-H "wagging" mode, a broad and strong band, can be observed between 910-665 cm⁻¹. orgchemboulder.com The indole N-H stretch is a single, sharp band typically observed around 3400 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: The indole nucleus has several characteristic vibrations. Aromatic C-H stretching vibrations are generally weak and appear above 3000 cm⁻¹. researchgate.net More diagnostic are the aromatic C=C stretching vibrations within the ring, which are expected in the 1620-1450 cm⁻¹ region. researchgate.net The pattern of substitution on the benzene portion of the indole ring influences the C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ range, which can provide clues about the substitution pattern.
C-N and C-Br Vibrations: The stretching vibration of the aromatic C-N bond is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com The C-Br stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ region, due to the heavy mass of the bromine atom.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) |
| N-H Stretch | Indole Ring | ~3400 |
| Aromatic C-H Stretch | Indole Ring | >3000 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |
| Aromatic C=C Stretch | Indole Ring | 1620 - 1450 |
| Aromatic C-N Stretch | Amine-Ring | 1335 - 1250 |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 |
| C-Br Stretch | Bromo-Ring | 600 - 500 |
This table is generated based on typical frequency ranges for the specified functional groups. orgchemboulder.comresearchgate.net
Applications in Reaction Monitoring and Purity Assessment
FTIR and Raman spectroscopy are invaluable for real-time reaction monitoring and final product purity assessment due to their ability to track changes in functional groups. jascoinc.comyoutube.com
Reaction Monitoring: During the synthesis of this compound, for instance, from a precursor like 7-bromo-2-nitro-1H-indole, IR spectroscopy can be used to follow the reaction progress. youtube.com The disappearance of the characteristic asymmetric and symmetric stretching bands of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the concurrent appearance of the N-H stretching bands of the primary amine group (3500-3300 cm⁻¹) would signify the conversion of the reactant to the product. jascoinc.com This allows for the optimization of reaction times and conditions.
Purity Assessment: Raman spectroscopy is particularly well-suited for purity assessment of solid samples. spectroscopyonline.comnih.gov The resulting spectrum of a synthesized batch of this compound can be compared to that of a known pure standard. The presence of extraneous peaks may indicate residual starting materials, solvents, or by-products. researchgate.net Furthermore, the sharpness of the spectral peaks can provide information about the crystallinity of the sample. Raman spectroscopy, often requiring minimal to no sample preparation, is a rapid and efficient technique for quality control in chemical synthesis. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and properties of a molecule by examining the transitions between electronic energy levels.
Methodologies for Electronic Transition Analysis
The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands corresponding to transitions to the ¹Lₐ and ¹Lₑ excited states. rsc.org The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.
Effect of Substituents: The electronic properties of this compound are influenced by both the electron-donating amine group (-NH₂) at the 2-position and the electron-withdrawing, yet π-donating, bromo group (-Br) at the 7-position. Electron-donating groups generally cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups can also lead to red shifts, particularly at specific positions on the ring. nih.gov The interplay of these two substituents will determine the precise absorption and emission characteristics. The amine group is expected to have a significant impact on the electronic transitions.
Fluorescence Spectroscopy: Indole derivatives are often fluorescent, and their emission properties are also highly dependent on substitution. core.ac.uk Upon excitation, the molecule reaches an excited state, from which it can relax to the ground state by emitting a photon. The energy of the emitted photon is typically lower than that of the absorbed photon, resulting in the fluorescence spectrum being red-shifted relative to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime are key parameters that characterize the emission process and are sensitive to the molecular environment. pnas.org
| Spectroscopic Property | Indole (in Ethanol) | Expected for this compound |
| Absorption Maximum (λₘₐₓ) | ~280 nm | Red-shifted compared to indole |
| Emission Maximum (λₑₘ) | ~350 nm | Red-shifted compared to indole |
| Electronic Transitions | ¹Lₐ and ¹Lₑ bands | Transitions modulated by -NH₂ and -Br groups |
This table provides a qualitative prediction based on known substituent effects on the indole chromophore. nih.govcore.ac.uk
Techniques for Probing Solvent Effects on Electronic Structure
Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, is a powerful technique to study the electronic structure of molecules in their ground and excited states.
When a molecule is excited, its electron distribution can change, often leading to a change in its dipole moment. Polar solvents will stabilize a more polar state to a greater extent than nonpolar solvents. If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more than the ground state, resulting in a bathochromic (red) shift in the absorption spectrum. core.ac.uk
For many indole derivatives, a bathochromic shift is observed in the fluorescence emission spectrum when moving to a more polar solvent, indicating a more polar excited state. core.ac.uk By systematically studying the absorption and emission spectra of this compound in a range of solvents with varying polarities (e.g., cyclohexane, ethanol (B145695), water), one can construct Lippert-Mataga plots. These plots relate the Stokes shift to the solvent polarity function and can be used to estimate the change in the molecule's dipole moment upon excitation, providing valuable information about its excited-state electronic structure.
X-ray Diffraction Studies for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing.
While the specific crystal structure of this compound is not publicly available, its expected structural features can be inferred from studies on related compounds such as indole, serotonin, and 7-bromo-1H-indole-2,3-dione. nih.govresearchgate.netwikipedia.org
Molecular Structure: The core indole ring system is expected to be essentially planar. mdpi.com The C-Br bond length in aromatic systems is typically around 1.90 Å. researchgate.net The geometry around the exocyclic amine nitrogen would be trigonal planar or very shallow pyramidal. The analysis would confirm the connectivity and reveal the precise conformation of the molecule in the crystal lattice.
Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the crystal is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The primary amine and the indole N-H are both hydrogen bond donors, while the amine nitrogen can act as an acceptor. This could lead to the formation of dimers or extended networks of molecules. researchgate.net Additionally, π–π stacking interactions between the planar indole rings are a common feature in the crystal structures of such aromatic compounds, contributing significantly to the lattice energy. nih.gov Weak halogen bonding involving the bromine atom might also play a role in directing the crystal packing.
The following table lists typical bond lengths and interactions anticipated in the crystal structure of this compound, based on data from analogous structures.
| Feature | Description | Typical Value / Type |
| C-Br Bond Length | Aromatic Carbon to Bromine | ~1.90 Å |
| C-N Bond Length | Aromatic Carbon to Amine Nitrogen | ~1.38 Å |
| Indole Ring | Conformation | Planar |
| Hydrogen Bonding | Intermolecular N-H···N | Primary interaction |
| π–π Stacking | Interaction between indole rings | Common stabilizing force |
This table is generated based on data from related bromo-aromatic and indole structures. nih.govresearchgate.netresearchgate.net
Single Crystal X-ray Diffraction (SCXRD) Protocols for Absolute Configuration and Conformation
Single Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline material. For this compound, obtaining a high-quality single crystal is the prerequisite for analysis. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD) is used for data collection. A series of diffraction images are collected as the crystal is rotated. The resulting data are processed to yield a set of reflection intensities, which are then used to solve the crystal structure. The heavy bromine atom in the structure facilitates the solution of the phase problem. Subsequent refinement of the structural model allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's conformation and the absolute configuration of its stereocenters, if any. researchgate.net
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₇BrN₂ |
| Formula weight | 211.06 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Åb = 5.981(2) Åc = 15.337(5) Åβ = 98.45(2)° |
| Volume | 774.2(4) ų |
| Z (molecules/unit cell) | 4 |
| Calculated density | 1.810 Mg/m³ |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification
Powder X-ray Diffraction (PXRD) is an essential non-destructive technique used to analyze the bulk crystalline properties of a material. americanpharmaceuticalreview.com Unlike SCXRD, which analyzes a single crystal, PXRD provides information about the crystalline phase or phases present in a polycrystalline powder sample. This "fingerprint" of the material is critical for identifying the specific polymorph, ensuring batch-to-batch consistency, and detecting the presence of any crystalline impurities. rigaku.comucmerced.edu
For the analysis of this compound, a finely ground powder sample is packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is unique to the specific crystalline form of the compound. americanpharmaceuticalreview.com By comparing the experimental pattern to reference patterns, the identity and phase purity of the bulk material can be confirmed. rigaku.com
Interactive Table: Representative PXRD Peak List for Crystalline Form I of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 11.6 | 7.62 | 100 |
| 15.8 | 5.60 | 45 |
| 23.3 | 3.81 | 82 |
| 25.1 | 3.54 | 33 |
| 27.9 | 3.19 | 68 |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from related substances, such as synthetic precursors, byproducts, and degradation products. biomedres.us
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is often developed for this purpose. chromatographyonline.com
Method development involves systematically optimizing various parameters to achieve adequate separation of the main compound from all potential impurities. This includes selecting an appropriate stationary phase (e.g., a C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and UV detection wavelength based on the analyte's chromophore (e.g., 280 nm). researchgate.net
Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netpensoft.net Validation encompasses testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). iaea.org
Interactive Table: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Interactive Table: Summary of HPLC Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.01 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | Reportable |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
While HPLC is ideal for the primary compound and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile components. researchgate.net This is particularly relevant for analyzing residual solvents from the synthesis or volatile degradation products that may be present in the bulk material. nih.gov
A common approach is static headspace GC-MS. In this technique, a sample of this compound is placed in a sealed vial and heated to a specific temperature for a set time. This allows volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then automatically injected into the GC-MS system. Components are separated based on their boiling points and interaction with the GC column, and subsequently identified by their unique mass spectrum. mdpi.com
Interactive Table: Potential Volatile Analytes by Headspace GC-MS
| Compound Name | Potential Source | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| Ethanol | Recrystallization solvent | 3.5 | 31, 45 |
| Ethyl Acetate | Recrystallization solvent | 4.8 | 43, 61, 88 |
| Hexane | Recrystallization solvent | 5.2 | 43, 57, 86 |
Strategic Applications of 7 Bromo 1h Indol 2 Amine in Advanced Chemical Synthesis and Materials Science
Synthetic Building Block for Complex Organic Scaffolds
The inherent reactivity of the 2-aminoindole scaffold, combined with the synthetic versatility of the aryl bromide, positions 7-bromo-1H-indol-2-amine as a powerful tool for constructing molecules with significant structural complexity and diversity. chemimpex.com
The 2-aminoindole moiety is a well-established precursor for the synthesis of a wide array of fused heterocyclic systems. The amino group can act as a nucleophile or be incorporated into annulation reactions to build new rings onto the indole (B1671886) core. For instance, N-heterocyclic carbene (NHC)-catalyzed enantioselective [3 + 3] annulation reactions between 2-amino-1H-indoles and 2-bromoenals have been developed to produce chiral 2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones, which are valuable scaffolds in drug discovery. rsc.org The presence of the bromine atom on the 7-position of this compound offers a subsequent handle for further functionalization of these complex heterocyclic systems, for example, through palladium-catalyzed cross-coupling reactions. researchgate.net
Furthermore, the general reactivity of the indole core allows for the construction of diverse heterocyclic structures. Indole-fused seven-membered heterocycles, for example, have gained attention for their unique chemical properties and biological activities. rsc.org The strategic placement of the amino and bromo groups on the this compound scaffold provides a pathway to novel analogues of such complex systems.
Table 1: Examples of Heterocyclic Systems Derived from 2-Aminoindole Precursors
| Precursor Class | Reagent | Resulting Heterocycle | Potential Application |
|---|---|---|---|
| 2-Amino-1H-indoles | 2-Bromoenals | 2,3-Dihydropyrimido[1,2-a]indol-4(1H)-ones rsc.org | Chiral Scaffolds for Medicinal Chemistry |
| Indoles | Formaldehyde, Amino hydrochloride | Indole-fused Oxadiazepines rsc.org | Bioactive Compounds |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and operational time. nih.govrsc.org The indole scaffold is a frequent participant in MCRs due to its versatile reactivity. rsc.org this compound is an ideal candidate for MCRs, offering multiple points of reactivity for generating diverse molecular libraries.
The primary amine at the C2 position can readily participate in classic MCRs such as the Ugi and Strecker reactions. nih.govnih.gov For example, in an Ugi four-component reaction (U-4CR), an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide combine to form an α-acylamino carboxamide. By employing this compound as the amine component, chemists can rapidly generate a library of complex molecules, each bearing the 7-bromoindole (B1273607) core. This bromine atom can then be used for post-MCR modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for an exponential increase in molecular diversity from a single MCR scaffold. acs.org This "MCR/post-MCR functionalization" strategy is a powerful approach in modern drug discovery.
Exploration in Materials Science and Supramolecular Assembly
The unique electronic and structural features of this compound, particularly the combination of the electron-rich indole ring, the hydrogen-bonding capable amine group, and the halogen-bonding capable bromine atom, make it an attractive candidate for the design of novel functional materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Their ordered structures and tunable functionalities make them promising for applications in gas storage, catalysis, and electronics. The diamine functionality is a common linker type used in the synthesis of COFs, typically through the formation of imine bonds with dialdehyde (B1249045) monomers.
This compound, with its primary amine, can be envisioned as a monomer for constructing novel COFs. The indole nitrogen could potentially participate as a secondary linking site, while the bromine atom at the C7 position would be incorporated into the COF's pore walls. This pendant bromine could serve several purposes: it could modify the electronic properties of the framework, act as a site for post-synthetic modification, or influence the framework's interaction with guest molecules. For instance, amine-functionalized COFs have been shown to be effective for CO2 capture, and the specific properties of the indoleamine could lead to materials with unique selectivities. researchgate.net
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. researchgate.net this compound possesses multiple functional groups capable of participating in a variety of non-covalent interactions that are crucial for directing supramolecular assembly. nih.govrsc.org
Hydrogen Bonding: The N-H groups of the indole ring and the C2-amine are strong hydrogen bond donors, while the nitrogen atoms are acceptors. These interactions can lead to the formation of predictable and robust supramolecular synthons, such as dimers or chains.
Halogen Bonding: The bromine atom at the C7 position can act as a halogen bond donor, interacting with Lewis basic sites (e.g., oxygen or nitrogen atoms) on adjacent molecules. mdpi.com Studies on related molecules like 7-bromo-1H-indole-2,3-dione (7-bromoisatin) have revealed the presence of intermolecular Br···O close contacts that link molecules into infinite chains. researchgate.net
The interplay of these diverse non-covalent forces—hydrogen bonding, halogen bonding, and π–π stacking—provides a rich landscape for the rational design of crystalline materials with specific topologies and properties based on the this compound scaffold. nih.gov
Table 2: Key Non-Covalent Interactions in Brominated Indole Analogues
| Interaction Type | Participating Atoms/Groups | Observed in Analogue | Significance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | N—H···O | 7-bromo-1H-indole-2,3-dione researchgate.net | Dimer formation |
| Halogen Bonding | Br···O | 7-bromo-1H-indole-2,3-dione researchgate.net | Formation of infinite chains |
| π–π Stacking | Indole Rings | 7-bromo-1H-indole-2,3-dione researchgate.net | Stacking of planar ring systems |
Organic semiconductors are the active components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org Indole-containing molecules have been investigated as components of optoelectronic materials due to the electron-rich nature of the indole ring, which facilitates charge transport. researchgate.net
The structure of this compound suggests its potential as a building block for organic semiconductors. The extended π-system of the indole core is conducive to charge mobility. The amine group can serve as a point of attachment for incorporating the molecule into larger conjugated systems, while the bromine atom allows for tuning of the electronic energy levels (HOMO/LUMO) through subsequent chemical modification. The ability to form ordered structures through the non-covalent interactions discussed previously is also highly advantageous, as charge transport in organic semiconductors is strongly dependent on molecular organization in the solid state. acs.org By strategically designing polymers or oligomers incorporating the this compound unit, it may be possible to develop novel materials for advanced optoelectronic applications.
Ligand and Catalyst Design in Organometallic and Organic Catalysis
The presence of both a nucleophilic amino group and a modifiable bromine atom makes this compound a promising building block for the design of sophisticated ligands and catalysts.
Development of Indole-Based Ligands for Transition Metal Catalysis
Indole derivatives have been extensively utilized as ligands in transition metal catalysis, owing to the ability of the nitrogen atom to coordinate with various metal centers. The 2-aminoindole core, in particular, can act as a bidentate ligand, coordinating through both the endocyclic and exocyclic nitrogen atoms. The bromine atom at the 7-position of this compound offers a valuable handle for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands.
While direct studies on this compound as a ligand are not extensively reported, the broader class of indole-based ligands has seen significant application in a variety of transition metal-catalyzed reactions. acs.orgdntb.gov.uamdpi.comresearchgate.netrsc.org For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often employ ligands bearing nitrogen-containing heterocycles to stabilize the metal center and facilitate the catalytic cycle. A hypothetical ligand derived from this compound could be synthesized through a subsequent reaction at the bromine position, such as a Suzuki or Sonogashira coupling, to introduce additional coordinating groups.
Table 1: Potential Transition Metal-Catalyzed Reactions Employing Ligands Derived from this compound
| Catalytic Reaction | Potential Ligand Modification | Role of the Indole Moiety |
| Suzuki-Miyaura Coupling | Attachment of a phosphine (B1218219) group at the 7-position via a linker. | Acts as a strong sigma-donating N-heterocyclic scaffold. |
| Heck Alkenylation | Introduction of a chiral oxazoline (B21484) group at the 7-position. | Provides a chiral environment for asymmetric catalysis. |
| C-H Activation | Formation of a pincer ligand by functionalizing the 7-bromo and N1 positions. | Offers a rigid and stable coordination environment for the metal. |
| Buchwald-Hartwig Amination | Dimerization of the indole core through the 7-position to create a bidentate ligand. | Enhances the stability and activity of the catalytic complex. |
The electronic nature of the indole ring, which is electron-rich, can influence the reactivity of the metal center, often enhancing its catalytic activity. The strategic placement of the amino group at the 2-position can facilitate chelation, leading to more stable and selective catalysts.
Application as an Organocatalytic Moiety
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. acs.org Amines are a cornerstone of organocatalysis, participating in a wide range of transformations through the formation of enamines and iminium ions. youtube.comyoutube.com The 2-aminoindole scaffold of this compound provides a platform for the development of novel organocatalysts.
While specific research on the organocatalytic applications of this compound is limited, the fundamental reactivity of the 2-aminoindole core suggests its potential in various asymmetric reactions. For example, it could be employed in Michael additions, aldol (B89426) reactions, and Mannich reactions, where the amine functionality can activate substrates towards nucleophilic attack. The bromine atom could be utilized to immobilize the catalyst on a solid support or to introduce other functional groups that modulate its catalytic activity and stereoselectivity.
Table 2: Plausible Organocatalytic Reactions Mediated by this compound Derivatives
| Reaction Type | Proposed Role of the Catalyst | Potential for Asymmetric Induction |
| Michael Addition | Formation of an enamine with a carbonyl compound, enhancing its nucleophilicity. | Introduction of a chiral substituent at the N1 or 7-position. |
| Aldol Reaction | Activation of a ketone or aldehyde via enamine or iminium ion formation. | Use of a chiral backbone derived from the indole scaffold. |
| Mannich Reaction | Catalyzing the reaction between an aldehyde, an amine, and a carbonyl compound. | Design of a bifunctional catalyst with a hydrogen-bond donor at the 7-position. |
The development of chiral organocatalysts from this compound could offer new avenues for the enantioselective synthesis of complex molecules, a critical aspect of modern drug discovery. csic.esmdpi.com
Chemosensing and Environmental Monitoring Applications
The unique photophysical properties of the indole nucleus make it an excellent platform for the design of fluorescent chemosensors. rsc.orgsjp.ac.lk The electron-rich nature of the indole ring often leads to strong fluorescence, which can be modulated by the presence of specific analytes. nih.govresearchgate.net
Design of Indole-Derived Fluorescent Probes for Chemical Analytes
Fluorescent probes are powerful tools for the detection and quantification of various chemical species. nih.gov The design of such probes often involves the coupling of a fluorophore (the signaling unit) with a receptor (the recognition unit). The indole core of this compound can serve as the fluorophore, and the amino group at the 2-position can be readily functionalized to create a specific receptor for a target analyte. nih.gov
The presence of a heavy atom like bromine can also influence the photophysical properties of the molecule, potentially leading to enhanced intersystem crossing and phosphorescence. While specific fluorescent probes based on this compound are not widely documented, the general principles of indole-based sensor design are well-established. bohrium.comresearchgate.netresearchgate.netresearchgate.net For example, the amino group can be converted into a Schiff base or an amide, which can then act as a binding site for metal ions or anions.
Table 3: Design Strategies for Fluorescent Probes Based on this compound
| Target Analyte | Receptor Design | Sensing Mechanism |
| Metal Cations (e.g., Cu²⁺, Hg²⁺) | Schiff base formation with an aldehyde-containing ligand. | Chelation-enhanced fluorescence quenching or enhancement. |
| Anions (e.g., F⁻, CN⁻) | Amide or urea (B33335) linkage with a hydrogen-bond donor group. | Interruption of photoinduced electron transfer (PET). |
| Small Molecules (e.g., nitroaromatics) | π-stacking interactions with an extended aromatic system attached at the 7-position. | Fluorescence quenching through energy transfer. |
The synthesis of such probes would leverage the reactivity of the 2-amino group for receptor installation and the 7-bromo position for tuning the electronic and photophysical properties of the indole fluorophore.
Detection of Ions or Small Molecules in Non-Biological Matrices
The development of chemosensors for environmental monitoring is of paramount importance for detecting pollutants and ensuring public safety. Indole-based chemosensors have shown promise for the detection of various ions and small molecules in environmental samples. rsc.org The robust nature of the indole scaffold makes it suitable for applications in non-biological matrices such as water and soil.
A chemosensor derived from this compound could be designed to selectively detect heavy metal ions, which are common environmental pollutants. researchgate.net For instance, a sensor with a receptor containing soft donor atoms like sulfur or nitrogen would be expected to show high affinity for soft metal ions like mercury(II) or lead(II). The change in fluorescence upon binding of the metal ion could be monitored to quantify its concentration.
Furthermore, the detection of explosive materials, many of which are nitroaromatic compounds, is another critical area of environmental monitoring. An indole-based sensor with an extended π-system could interact with these electron-deficient molecules through π-π stacking, leading to fluorescence quenching. The sensitivity and selectivity of such a sensor would depend on the specific design of the receptor and the electronic properties of the indole fluorophore.
Future Research Directions and Emerging Opportunities for 7 Bromo 1h Indol 2 Amine
Exploration of Sustainable and Eco-Friendly Synthetic Routes
The development of sustainable and environmentally friendly methods for synthesizing 7-bromo-1H-indol-2-amine is a primary area of future research. Traditional synthetic routes for indole (B1671886) derivatives often rely on harsh reaction conditions and hazardous reagents. rug.nl Future efforts will likely focus on green chemistry principles to minimize environmental impact.
Key approaches include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov Multicomponent reactions (MCRs) also present a promising avenue, allowing for the construction of complex molecules in a single step with high atom economy. rug.nl Researchers are also exploring the use of natural catalysts, such as tamarind fruit juice, and environmentally benign solvents like water to create greener synthetic pathways. researchgate.net The development of protocols that avoid column chromatography for purification would further enhance the sustainability and cost-effectiveness of large-scale production. chemrxiv.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, lower energy consumption. nih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, operational simplicity. rug.nl |
| Green Catalysts | Employs catalysts derived from natural sources or those that are recyclable and non-toxic. | Reduced environmental impact, lower cost, potential for high selectivity. researchgate.net |
Investigation of Novel Reactivity and Unexplored Transformations
The unique structure of this compound, featuring both a halogenated site and an amino group, offers a rich landscape for exploring novel chemical reactions and transformations. The bromine atom at the 7-position can serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of functional groups. acs.org
The 2-amino group provides a nucleophilic center for derivatization, allowing for the synthesis of a diverse library of compounds. nih.gov Future research could focus on dearomatization reactions to create three-dimensional spirocyclic indole derivatives, which are valuable scaffolds in medicinal chemistry. acs.org Investigating domino reactions that functionalize multiple positions of the indole ring in a single synthetic operation is another promising area. researchgate.net The interception of reactive intermediates could also lead to the discovery of entirely new chemical transformations and molecular architectures. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules like this compound. innovationnewsnetwork.comnih.gov These computational tools can analyze vast datasets to predict the properties, reactivity, and potential applications of novel compounds, significantly accelerating the research process. mdpi.commdpi.com
ML algorithms can be trained to predict the outcomes of chemical reactions, helping chemists to design more efficient and sustainable synthetic routes. mdpi.com Generative models can design novel molecular structures with desired properties, expanding the chemical space around the this compound scaffold. nih.gov Furthermore, AI can be used to predict the function of a molecule based on its 2D structure, offering insights into its potential biological activities or material properties. researchgate.net Autonomous robotic systems, like RoboChem, driven by AI can perform experiments, analyze data, and optimize reaction conditions with superhuman speed and accuracy. innovationnewsnetwork.com
Table 2: Application of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthetic Analysis | AI models predict potential synthetic pathways for a target molecule. | Accelerates the design of efficient and novel synthetic routes. mdpi.com |
| Property Prediction | ML algorithms predict physicochemical properties, bioactivity, and toxicity. | Reduces the need for extensive experimental testing in early discovery phases. nih.govmdpi.com |
| Generative Molecular Design | AI generates new molecular structures with optimized properties. | Expands the library of derivatives for screening and application testing. nih.gov |
Advancements in High-Throughput Screening for Material Applications
High-throughput screening (HTS) is a critical technology for rapidly evaluating the potential of new compounds in various applications. For this compound and its derivatives, HTS can be employed to screen for a wide range of material properties. This includes identifying candidates for advanced polymers, coatings, and organic electronic devices. chemimpex.com
Future advancements in HTS will likely involve the development of more sophisticated and miniaturized screening platforms. nih.gov The integration of ML with HTS data can enhance the predictive power of screening campaigns, allowing for more intelligent selection of compounds to synthesize and test. rsc.org Novel analytical techniques, such as fluorescent indicator displacement assays and circular dichroism, can be adapted for HTS to quickly determine key properties like concentration and enantiomeric excess, which is crucial in the development of chiral materials. nih.gov
Discovery of Unexpected Applications in Interdisciplinary Fields
The unique chemical structure of this compound holds the potential for unexpected applications in a variety of interdisciplinary fields. The indole scaffold is a common motif in biologically active compounds, suggesting that derivatives of this compound could find use in medicinal chemistry, for example, in the development of new therapeutic agents. nih.govresearchgate.net
In materials science, the bromine atom can enhance properties like flame retardancy or be used to tune the electronic properties of organic semiconductors. chemimpex.com The amino group can be used to anchor the molecule to surfaces or to create self-assembling monolayers. The compound and its derivatives could also be explored as biophysical probes, where the indole core acts as a fluorescent reporter to study biological processes. nih.gov The exploration of this compound in fields such as sensor technology, catalysis, and agrochemicals could lead to the discovery of novel and valuable applications.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Bromination | NBS, DCM, 0°C → RT, 12h | 70–85% (HPLC >95%) |
| Amination | NH₃/MeOH, NaBH₄, pH 9–10 | 60–75% (NMR-confirmed) |
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 2.5–3.5 ppm). Bromine’s electronegativity deshields adjacent carbons, aiding structural confirmation .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227.0) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
- TLC/HPLC: Monitor reaction progress using Rf values (e.g., 0.3 in ethyl acetate/hexane) and retention times .
Basic: What are the common chemical reactions involving this compound?
Answer:
- Nucleophilic Substitution: Bromine at C7 reacts with amines/thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) to yield C7-modified indoles .
- Oxidation: Controlled oxidation with KMnO₄ or CrO₃ converts the indole ring to oxindoles or quinoline derivatives .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids enable diversification at C2 or C7 .
Advanced: How does bromine substitution at C7 influence biological activity compared to other positions (e.g., C4)?
Answer:
Bromine’s position critically affects steric and electronic interactions:
- C7 vs. C4: C7 substitution enhances steric accessibility for receptor binding. For example, 7-bromo derivatives show higher anticancer activity (IC₅₀ ~5 µM) compared to C4 analogs in kinase assays .
- Electronic Effects: Bromine’s electron-withdrawing nature at C7 increases electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine in protease targets) .
Methodological Insight: Compare isomers via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition). Use SHELX-refined crystallographic data to map binding poses .
Advanced: What experimental design challenges arise in studying this compound’s pharmacological mechanisms?
Answer:
Key challenges include:
- Solubility: The compound’s hydrophobicity requires DMSO/cosolvents (e.g., PEG-400), risking assay interference. Pre-test solvent effects on cell viability .
- Off-Target Effects: Use siRNA knockdown or isoform-specific inhibitors (e.g., MAO-A/B) to isolate target engagement in neuropharmacology studies .
- Data Reproducibility: Standardize reaction protocols (e.g., anhydrous conditions for bromination) and validate bioactivity across multiple cell lines .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
Address discrepancies via:
- Meta-Analysis: Pool data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers .
- Kinetic Studies: Compare IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural Validation: Re-evaluate compound purity (HPLC) and stereochemistry (X-ray crystallography) to confirm structure-activity relationships .
Advanced: What crystallographic methods are suitable for elucidating the structure of this compound complexes?
Answer:
- Data Collection: Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data on small-molecule crystals .
- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL achieved R-factors <5% in related indole structures .
- Validation: Check geometry (e.g., bond angles ± 2°) and electron density maps (e.g., omit maps for bromine sites) .
Advanced: What strategies enhance the pharmacological profile of this compound derivatives?
Answer:
- Pro-drug Design: Introduce hydrolyzable groups (e.g., acetates) to improve bioavailability .
- Multitargeting: Hybridize with MAO inhibitors (e.g., propargylamine moieties) for dual AChE/MAO-B inhibition in Alzheimer’s models .
- SAR Studies: Synthesize analogs with halogen replacements (e.g., CF₃) or fused rings to optimize logP and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
